Cas no 69609-67-2 (Isoepisteganacin)
Isoepisteganacin structure
Product Name:Isoepisteganacin
CAS No:69609-67-2
MF:C24H24O9
MW:456.441967964172
CID:503280
Update Time:2023-08-03
Isoepisteganacin Chemical and Physical Properties
Names and Identifiers
-
- Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,14-(acetyloxy)-3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer (9CI)
- Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,14-(acetyloxy)-3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-,
- stegnacin
- Isoepisteganacin
- Steganacin B
- STEGANACIN, (+)
- (+)-Stegnacin
- (.+-.)-Stegnacin
- STEGANACIN, DL-
- NSC332029
- NSC332028
- (3aalpha,14beta,14abeta)-(
-
- Inchi: 1S/C24H24O9/c1-11(25)33-21-14-8-18-17(31-10-32-18)7-13(14)20-12(5-15-16(21)9-30-24(15)26)6-19(27-2)22(28-3)23(20)29-4/h6-8,15-16,21H,5,9-10H2,1-4H3
- InChI Key: XJTXBUKLGQCZHC-UHFFFAOYSA-N
- SMILES: O1C(C2CC3C=C(C(=C(C=3C3C=C4C(=CC=3C(C2C1)OC(C)=O)OCO4)OC)OC)OC)=O
Computed Properties
- Exact Mass: 456.142
- Monoisotopic Mass: 456.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 743
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.8
Experimental Properties
- Density: 1.4
- Boiling Point: 646.9°C at 760 mmHg
- Flash Point: 279.4°C
- Refractive Index: 1.615
Isoepisteganacin Related Literature
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
69609-67-2 (Isoepisteganacin) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Gold Member
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent